molecular formula C21H20FN3O2 B2767330 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone CAS No. 1226429-90-8

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Cat. No. B2767330
CAS RN: 1226429-90-8
M. Wt: 365.408
InChI Key: VVIRWZYAEVRXPX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a pyrrole ring, a piperazine ring, and a phenol group. These groups are common in many bioactive compounds and can contribute to a variety of biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the pyrrole and piperazine rings makes them heterocyclic. The fluorophenyl and hydroxyphenyl groups are aromatic .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrole ring can undergo electrophilic substitution, and the piperazine ring can react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar hydroxyphenyl group and the fluorophenyl group could affect its solubility .

Scientific Research Applications

Antioxidant Activity

The compound’s antioxidant potential has been investigated, particularly in the context of the Keap1-Nrf2 pathway. Researchers synthesized a series of fluorophenols containing nitrogenated heterocycles based on a bromophenol analog with strong antioxidant abilities. Among these, compounds like 6f , 8d , 8f , 8h , and 8i demonstrated significant antioxidant activity, with EC50 values ranging from 0.82 to 6.71 µM. Notably, compound 8h exhibited an EC50 value of 0.82 µM, comparable to the lead compound LM49 (EC50 = 0.7 µM). The water solubility and potential for salt formation enhance its druggability .

Protein-Protein Interaction (PPI) Inhibition

The same class of fluorophenols has been explored as novel Keap1-Nrf2 PPI inhibitors. Molecular docking studies revealed that compound 8h stably binds to the receptor protein Keap1 by forming hydrogen bonds. The six-membered ring of 8h interacts closely with the key residue Arg-415 attached to Nrf2 on Keap1-Kelch, leading to the dissociation of Nrf2 from the junction with Keap1-Kelch. This disruption allows Nrf2 to exert its antioxidant protective effect within the nucleus .

Nitrogenated Heterocycles

The presence of nitrogenated heterocycles in this compound contributes to its bioavailability and pharmacological properties. Nitrogenated heterocycles are essential structural units in many drug molecules, influencing antitumor, antidiabetic, inhibitory nephritis, and antimicrobial activities .

Medicinal Chemistry Applications

While specific applications beyond antioxidant activity and PPI inhibition are not explicitly mentioned, the compound’s unique structure suggests potential in medicinal chemistry. Further research may uncover additional therapeutic targets and applications .

Synthesis and Characterization

The synthesis of related compounds, such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , has also been explored. These compounds exhibit interesting spectral features and may have distinct applications .

Environmental-Friendly Reactions

In related work, pyrrole derivatives have been synthesized using catalyst-free and environmentally friendly methods. These compounds, including dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate , show promise in various applications .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the biological activities of similar compounds, it could have potential as a pharmaceutical agent .

properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-17-7-5-15(6-8-17)16-13-18(23-14-16)21(27)25-11-9-24(10-12-25)19-3-1-2-4-20(19)26/h1-8,13-14,23,26H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIRWZYAEVRXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

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